molecular formula C19H19N3O3 B2993911 (5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1903456-46-1

(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No.: B2993911
CAS No.: 1903456-46-1
M. Wt: 337.379
InChI Key: IHYDLVJOAAMNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a synthetic compound featuring a methanone core linking a 5-methylisoxazole moiety to a 4-(quinolin-8-yloxy)piperidine group. This structure places it in a class of heterocyclic compounds of significant interest in medicinal chemistry research. Heterocycles are fundamental in over 85% of FDA-approved pharmaceuticals, as their unique flexibility allows them to interact with diverse biological targets, enzymes, and receptors . The presence of the 8-oxyquinoline (quinolin-8-yloxy) subunit is of particular note. Derivatives of 8-oxyquinoline are extensively studied in scientific literature for their broad biological potential, including documented antimicrobial and antioxidant activities . This scaffold is a common feature in compounds investigated for their physiological effects. Similarly, the isoxazole ring is a privileged structure in drug discovery. The specific combination of these heterocyclic systems in a single molecule makes this compound a valuable chemical entity for exploratory research in developing new biologically active substances. Researchers can utilize this compound as a building block or a reference standard in various biochemical and pharmacological studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-16(12-21-25-13)19(23)22-10-7-15(8-11-22)24-17-6-2-4-14-5-3-9-20-18(14)17/h2-6,9,12,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYDLVJOAAMNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone , identified by CAS number 1903456-46-1, represents a novel class of synthetic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.4 g/mol. The structure consists of a piperidine ring linked to a quinoline moiety and an isoxazole group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H19N3O3C_{19}H_{19}N_{3}O_{3}
Molecular Weight337.4 g/mol
CAS Number1903456-46-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the isoxazole ring followed by the introduction of the quinoline and piperidine components through coupling reactions.

Antimicrobial Activity

Recent studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole and quinoline rings have shown moderate to excellent antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Antiviral Properties

In silico studies have predicted potential antiviral activity for this compound. Molecular docking simulations suggest that it may interact effectively with viral proteins, which could inhibit viral replication . This aligns with findings from other compounds in the quinoline class that have demonstrated antiviral effects.

The proposed mechanism of action involves the inhibition of key enzymes or receptors associated with microbial growth or viral replication. The presence of the isoxazole and quinoline moieties may enhance binding affinity to these biological targets, leading to increased efficacy .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of related compounds:

  • Antimicrobial Screening : A series of related piperidine derivatives were synthesized and screened for antimicrobial activity. Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values in the low micromolar range .
  • In Vivo Studies : In vivo evaluations in animal models demonstrated that certain quinoline derivatives produced significant improvements in infection outcomes when administered alongside standard antibiotics . This suggests a potential role for this compound in combination therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidin-1-yl methanones with quinoline-based substituents. Below is a comparative analysis of its key structural analogs, focusing on substituent effects and reported bioactivity:

Table 1: Structural and Functional Comparison of Piperidin-1-yl Methanone Derivatives

Compound Name Substituent on Methanone Molecular Weight (g/mol) Key Pharmacological Notes CAS Number
(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone 5-Methylisoxazol-4-yl ~379.4 (calculated) Hypothesized 5-HT1A/kinase modulation (based on analogs) Not listed in Evidence
(4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone Thiophen-3-yl 375.5 (calculated) No explicit bioactivity reported; structural analog 1903404-55-6
(2,5-Dimethylfuran-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone 2,5-Dimethylfuran-3-yl 387.5 (calculated) Potential metabolic instability due to furan 1904320-72-4
(3,4-Dichlorophenyl)(4-fluoro-4-(((2-(quinolin-8-yloxy)ethyl)-amino)methyl)piperidin-1-yl)methanone 3,4-Dichlorophenyl 460.9 (observed) Demonstrated 5-HT1A receptor agonism (pERK1/2 signaling bias) Not listed (synthesized in )

Key Observations:

Substituent Impact on Bioactivity :

  • The 3,4-dichlorophenyl analog (MW 460.9) showed potent 5-HT1A receptor agonism with a preference for pERK1/2 signaling over β-arrestin recruitment, suggesting biased agonism .
  • Thiophen-3-yl and furan-3-yl analogs (Table 1) lack reported receptor data but may exhibit distinct pharmacokinetic profiles due to differences in heterocyclic electronics (e.g., sulfur in thiophene vs. oxygen in furan) .

Metabolic Stability :

  • The 5-methylisoxazole group in the target compound is expected to enhance metabolic stability compared to furan-based analogs, as isoxazoles are less prone to oxidative degradation .

Synthetic Feasibility: The synthesis of similar compounds typically involves coupling quinolin-8-yloxy-piperidine intermediates with activated carbonyl derivatives (e.g., acid chlorides or cyanides) under basic conditions .

Research Findings and Limitations

  • Gaps in Direct Data: No peer-reviewed studies explicitly describe the target compound’s synthesis, crystallography, or bioactivity. Its analysis relies on extrapolation from structural analogs.
  • Experimental Validation Needs : Comparative in vitro assays (e.g., receptor binding, metabolic stability) are required to confirm hypothesized advantages over analogs like the 3,4-dichlorophenyl derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.